5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide 5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14524073
InChI: InChI=1S/C9H8ClNO3S2/c10-8-3-4-9(15-8)16(12,13)11-6-7-2-1-5-14-7/h1-5,11H,6H2
SMILES:
Molecular Formula: C9H8ClNO3S2
Molecular Weight: 277.8 g/mol

5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide

CAS No.:

Cat. No.: VC14524073

Molecular Formula: C9H8ClNO3S2

Molecular Weight: 277.8 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide -

Specification

Molecular Formula C9H8ClNO3S2
Molecular Weight 277.8 g/mol
IUPAC Name 5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide
Standard InChI InChI=1S/C9H8ClNO3S2/c10-8-3-4-9(15-8)16(12,13)11-6-7-2-1-5-14-7/h1-5,11H,6H2
Standard InChI Key UOVJGVLNKRNDLY-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)CNS(=O)(=O)C2=CC=C(S2)Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

5-Chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide features a thiophene ring substituted at the 5-position with a chlorine atom and at the 2-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a furan-2-ylmethyl moiety, introducing additional aromatic complexity. The molecular formula is C9H8ClNO3S2\text{C}_9\text{H}_8\text{ClNO}_3\text{S}_2, with a molar mass of 289.75 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number380576-68-1
Molecular FormulaC9H8ClNO3S2\text{C}_9\text{H}_8\text{ClNO}_3\text{S}_2
SynonymsAntimicrobial agent-14, HY-148431
Commercial Availability25 mg, 50 mg packaging

Synthetic Pathways

While direct synthesis protocols for 5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide remain undocumented in public literature, analogous compounds such as 5-bromo-N-alkylthiophene-2-sulfonamides provide insight into plausible routes. A 2024 study demonstrated the alkylation of 5-bromothiophene-2-sulfonamide using alkyl bromides (e.g., bromoethane, 1-bromopropane) in dimethylformamide (DMF) with lithium hydride (LiH), achieving yields of 72–78% . Substituting bromine with chlorine and employing furan-2-ylmethyl bromide as the alkylating agent could yield the target compound, though reaction optimization would be required to address steric and electronic differences .

Pharmacological Activity

Table 2: Comparative Bioactivity of Sulfonamide Analogues

CompoundMIC (μg/mL)MBC (μg/mL)Target PathogenSource
3b (5-bromo-N-propyl)0.390.78K. pneumoniae ST147
5e (sulfonamide derivative)96*N/AS. aureus
*MTCC value for anti-microbial activity.

Mechanism of Action

Sulfonamides typically inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. Molecular docking studies of compound 3b against the NDM-1 enzyme (PDB ID: 5N5I) revealed hydrogen bonding with Asn220 and hydrophobic interactions with Val67 and Leu65, suggesting a dual mechanism of β-lactamase inhibition and DHPS disruption . The chloro substituent’s electron-withdrawing effects may stabilize these interactions, though in-silico validation specific to 5-chloro-N-(furan-2-ylmethyl)thiophene-2-sulfonamide is pending .

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